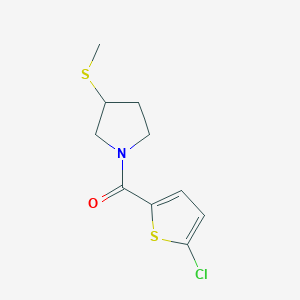![molecular formula C16H16ClN3OS B2511586 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride CAS No. 475633-03-5](/img/structure/B2511586.png)
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This type of compound is a key structure in many pharmaceuticals and therapeutic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzimidazole moiety and the p-tolyl group. The structure of similar compounds has been characterized using techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .
Applications De Recherche Scientifique
Antitumor Activity
The compound’s structural features make it a promising candidate for antitumor research. Several studies have investigated its potential as an antitumor agent. For instance, novel derivatives of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline have been synthesized and evaluated for their inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest that this compound could play a crucial role in cancer therapy.
Antimicrobial Properties
Researchers have explored the antimicrobial potential of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride. In one study, the compound was synthesized via a reaction with polyphosphoric acid, resulting in 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid. Although the specific antimicrobial activity was not detailed, this work highlights its relevance in combating microbial infections .
Functional Materials and Catalysis
Imidazoles are versatile building blocks for functional materials. Researchers have explored their use in various applications, including catalysis. While direct studies on this specific compound are limited, its imidazole moiety suggests potential catalytic applications. Imidazoles can serve as ligands in transition metal-catalyzed reactions, making them valuable in synthetic chemistry and material science .
Solar Cell Dyes and Optical Applications
Imidazoles have gained attention in the field of solar cell technology. Although not directly studied for this compound, its structural similarity to imidazole derivatives suggests possible applications as dyes for solar cells. These dyes absorb light and facilitate electron transfer, enhancing solar cell efficiency .
Pharmaceutical Research
Given the compound’s resemblance to benzimidazole derivatives, it may find applications in pharmaceutical research. Benzimidazoles are known for their diverse pharmacological activities, including antiviral, antiparasitic, and anti-inflammatory effects. Further investigations could reveal specific targets and mechanisms of action .
Heterocyclic Synthesis Methodology
Finally, the synthesis of imidazoles remains an active area of research. Novel methods for regiocontrolled synthesis are essential due to the widespread applications of imidazoles. Researchers continue to explore efficient and selective routes to construct these heterocycles, emphasizing functional group compatibility and substitution patterns .
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.ClH/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16;/h2-9H,10H2,1H3,(H,17,20)(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXHPQZVNKOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)



![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)



![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)



![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)